A Technical Guide to 4-Fluoropiperidine-4-carbonitrile: Synthesis, Properties, and Applications
A Technical Guide to 4-Fluoropiperidine-4-carbonitrile: Synthesis, Properties, and Applications
Abstract: 4-Fluoropiperidine-4-carbonitrile is a synthetically valuable building block in modern medicinal chemistry. The strategic placement of both a fluorine atom and a nitrile group at the C4 position of the piperidine scaffold creates a unique combination of physicochemical properties and synthetic handles. The fluorine atom can modulate basicity (pKa), lipophilicity, and metabolic stability, while the nitrile group serves as a versatile precursor for amines, carboxylic acids, and tetrazoles. This guide provides an in-depth analysis of the molecule's properties, a proposed, robust synthetic pathway, a profile of its chemical reactivity, and a discussion of its application in the development of novel therapeutics.
The Strategic Value of the α-Fluoro-α-cyano Piperidine Motif
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in approved pharmaceuticals, valued for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1] The introduction of fluorine into organic molecules is a cornerstone of modern drug design, used to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1]
Specifically, the incorporation of fluorine can:
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Modulate pKa: A fluorine atom on the piperidine ring can significantly lower the basicity of the piperidine nitrogen, which can be crucial for disrupting off-target interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.
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Alter Lipophilicity and Binding: Fluorine substitution can impact a molecule's lipophilicity and its ability to form key hydrogen bonds or dipole interactions with a biological target, often enhancing binding affinity and selectivity.[1]
4-Fluoropiperidine-4-carbonitrile combines these benefits with the synthetic versatility of a nitrile group. This α-fluoro nitrile motif is a powerful synthon, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₆H₉FN₂ | [2] |
| Molecular Weight | 128.15 g/mol | [2] |
| CAS Number | 1019613-22-7 | - |
| Appearance | White to off-white solid (predicted for salt form) | - |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 40.1 Ų | [2] |
The predicted XLogP3 of 0.2 suggests the compound is relatively polar, which is consistent with the presence of the secondary amine and nitrile functionalities.
Predicted Spectroscopic Profile
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following profile is predicted for 4-Fluoropiperidine-4-carbonitrile.
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¹H NMR (Proton NMR): The spectrum is expected to be complex due to the rigid ring structure and the presence of the C4 stereocenter.
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N-H Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
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Piperidine Protons: The protons on C2/C6 and C3/C5 are diastereotopic. They will appear as complex multiplets, likely in the range of δ 2.8-3.5 ppm. The protons alpha to the nitrogen (C2/C6) will be the most downfield.
-
-
¹³C NMR (Carbon NMR):
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C4 (Quaternary Carbon): This carbon, substituted with both fluorine and nitrile, will be significantly downfield and will appear as a doublet due to one-bond coupling to ¹⁹F (¹JCF). Its predicted shift is in the range of δ 85-95 ppm.
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Nitrile Carbon (C≡N): Expected to appear around δ 118-122 ppm.
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Piperidine Carbons: C2/C6 will be around δ 45-50 ppm, and C3/C5 will be around δ 35-40 ppm.
-
-
¹⁹F NMR (Fluorine NMR): A singlet is expected, as there are no adjacent protons for coupling. The chemical shift will depend on the standard used but is typically in the range of δ -170 to -190 ppm for aliphatic fluorides.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
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C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.
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C≡N Stretch: A sharp, moderate-to-weak peak around 2240-2260 cm⁻¹. The intensity is often reduced for quaternary nitriles.
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C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.
-
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Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak at m/z 128 or 129, respectively.
Proposed Synthesis and Purification
A robust and scalable synthesis of 4-Fluoropiperidine-4-carbonitrile can be achieved via a three-step sequence starting from commercially available 4-cyanopiperidine. The key transformation is the electrophilic fluorination of an α-cyano carbanion intermediate.
Step-by-Step Protocol:
Step 1: Synthesis of 1-tert-butoxycarbonyl-4-cyanopiperidine (N-Boc-4-cyanopiperidine) This step protects the piperidine nitrogen to prevent side reactions during the fluorination step.
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Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[3]
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Add a base, such as triethylamine (TEA, 1.5 eq), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-cyanopiperidine, which can be purified by flash chromatography if necessary.[3]
Step 2: Synthesis of N-Boc-4-fluoro-4-cyanopiperidine This is the key fluorination step, which must be conducted under strictly anhydrous and inert conditions.
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Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C. Alternatively, use a commercially available solution of a strong, non-nucleophilic base like LDA or LiHMDS (1.1 eq).
-
Slowly add the base to the solution of the protected piperidine. The formation of the α-cyano carbanion should be rapid. Stir for 30-60 minutes at -78 °C.
-
Dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI, 1.2 eq), in anhydrous THF.[4][5]
-
Add the NFSI solution dropwise to the carbanion solution at -78 °C. Maintain the temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired N-Boc-4-fluoro-4-cyanopiperidine.
Step 3: Deprotection to Yield 4-Fluoropiperidine-4-carbonitrile Hydrochloride The final step removes the Boc protecting group to yield the target compound as its hydrochloride salt, which is typically more stable and easier to handle than the free base.
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Dissolve the purified N-Boc-4-fluoro-4-cyanopiperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a strong acid, such as a 4M solution of HCl in 1,4-dioxane or diethyl ether (5-10 eq).[6]
-
Stir the mixture at room temperature for 1-3 hours. The product will often precipitate as a white solid.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the solid precipitate and wash with cold diethyl ether.
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Dry the resulting white solid under vacuum to yield pure 4-Fluoropiperidine-4-carbonitrile hydrochloride.
Chemical Reactivity and Synthetic Utility
4-Fluoropiperidine-4-carbonitrile possesses three primary sites for chemical modification, making it a highly versatile intermediate for library synthesis.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. 4-Fluoropiperidine-4-carbonitrile | C6H9FN2 | CID 46942210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]




